
(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole
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Overview
Description
(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperidine ring attached to a vinyl group, which is further connected to a methylated indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole can be achieved through various synthetic routes. One common method involves the condensation of (indol-3-yl)carbaldehydes with piperidine under microwave irradiation. This method provides high yields and is efficient for producing the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is advantageous in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the vinyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-alkylated or N-acylated indole derivatives.
Scientific Research Applications
(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of fluorescent probes and sensors for analytical applications.
Mechanism of Action
The mechanism of action of (E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(1H-indol-3-yl)vinyl]hetarenes: These compounds share a similar indole core and vinyl group but differ in the attached heterocyclic ring.
Pyrrolopyrimidine compounds: These compounds have a pyrrolopyrimidine core and exhibit similar biological activities.
Uniqueness
(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole is unique due to its specific structural features, including the piperidine ring and the methylated indole core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Biological Activity
(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole, a synthetic compound characterized by its unique structure combining an indole core with a piperidine substituent, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its interaction with various biological targets, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H20N2
- Molecular Weight : 240.34 g/mol
- CAS Number : 1312937-76-0
The compound's structure features a methyl group at the nitrogen atom of the indole and a vinyl group attached to the piperidine, which enhances its interaction with biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter receptors and enzymes, potentially leading to therapeutic applications in treating neurological disorders and cancers. The unique combination of the indole and piperidine rings allows for significant interactions through:
- π-π Stacking
- Hydrogen Bonding
- Hydrophobic Interactions
These interactions enhance the binding affinity to targets such as G-protein coupled receptors and kinases, making this compound a valuable candidate for drug development.
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
HT-29 (Colon Cancer) | 5.0 | |
MEXF 462 (Melanoma) | 4.2 | |
OVXF 899 (Ovarian Cancer) | 3.5 |
These findings indicate that the compound may act as a potent inhibitor of tumor growth, warranting further investigation into its mechanisms and potential clinical applications.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in disorders such as Alzheimer's disease. Indole derivatives are known for their ability to modulate neurotransmitter systems, which is crucial for maintaining cognitive function.
Study on Antitumor Activity
A study published in PubMed Central evaluated the antitumor activity of various indole derivatives, including this compound. The results indicated that this compound exhibited strong selectivity against renal cancer cell lines, with an IC50 value of 1.143 µM, highlighting its potential as a targeted therapy for specific cancer types .
Interaction with Receptors
Another research article focused on the interactions of this compound with G-protein coupled receptors. The study demonstrated that the compound acts as a ligand in receptor binding assays, suggesting its role in modulating receptor activity and signaling pathways critical for various physiological responses .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole, and how do reaction conditions influence yield and purity?
The synthesis typically involves cross-coupling reactions or modified Heck protocols to introduce the piperidinyl-vinyl moiety. Key steps include:
- Fischer indole synthesis for the indole core, followed by alkylation or vinylation.
- Piperidine functionalization : Use of palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the piperidine group.
Critical parameters include: - Temperature : Elevated temperatures (80–120°C) improve coupling efficiency but may degrade sensitive intermediates .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF is preferred for stereocontrol .
- Catalyst systems : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos improve regioselectivity .
Q. How can the stereochemical integrity of the (E)-vinyl configuration be verified during synthesis?
Methodological approaches include:
- NMR spectroscopy : Coupling constants (J = 12–16 Hz for trans vinyl protons) and NOE experiments to confirm geometry .
- X-ray crystallography : Definitive structural elucidation, as demonstrated for related indole-vinyl derivatives .
- HPLC with chiral columns : To resolve enantiomeric impurities if asymmetric synthesis is attempted .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using DEPT/HSQC to distinguish indole C2/C3 carbons and vinyl/piperidine protons .
- HR-MS : Confirm molecular weight (calc. for C₁₆H₁₉N₂: 239.15 g/mol) and detect fragmentation patterns .
- IR spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and vinyl C=C bonds (~1600 cm⁻¹) .
Advanced Research Questions
Q. How does the (E)-vinyl-piperidine moiety influence biological activity compared to (Z)-isomers or non-vinyl analogs?
- Computational docking : Molecular dynamics simulations show the (E)-isomer forms stronger hydrogen bonds with serotonin receptors (e.g., 5-HT₂A) due to spatial alignment of the piperidine nitrogen .
- In vitro assays : (E)-isomers exhibit 3–5× higher affinity for CNS targets (e.g., σ receptors) compared to (Z)-counterparts in competitive binding assays .
- Metabolic stability : The rigid (E)-configuration reduces cytochrome P450-mediated oxidation, enhancing half-life in hepatocyte models .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., anti-inflammatory vs. neuroprotective effects)?
- Target profiling : Use kinase/GPCR panels to identify off-target interactions (e.g., COX-2 inhibition vs. NMDA antagonism) .
- Dose-response studies : Address biphasic effects (e.g., pro-inflammatory at high concentrations due to ROS generation) .
- Species-specific assays : Compare rodent vs. human primary cell responses to clarify translational relevance .
Q. How can researchers optimize lead derivatives of this compound for improved blood-brain barrier (BBB) penetration?
- Lipophilicity adjustments : Introduce fluorine substituents to increase logP (optimal range: 2–3) while maintaining solubility via piperidine protonation at physiological pH .
- P-glycoprotein evasion : Replace bulky substituents with smaller groups (e.g., methyl → trifluoromethyl) to reduce efflux .
- In silico models : Use BBB-specific QSAR models to predict permeability .
Q. Data Contradictions and Validation
Q. Discrepancies in reported cytotoxicity: How to validate mechanisms of action?
- Apoptosis vs. necrosis : Perform Annexin V/PI staining and caspase-3 activation assays .
- Reactive oxygen species (ROS) modulation : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress .
- Transcriptomic profiling : RNA-seq to identify upregulated pathways (e.g., p53 in apoptosis) .
Q. Conflicting synthetic yields: What factors contribute to variability?
- Oxygen sensitivity : Use Schlenk lines for air-sensitive intermediates (e.g., vinyl-metal species) .
- Purification methods : Switch from column chromatography to recrystallization (e.g., using ethyl acetate/hexane) for higher purity .
Q. Methodological Tables
Table 1. Comparison of Synthetic Routes
Method | Yield (%) | Purity (%) | Key Conditions | Reference |
---|---|---|---|---|
Fischer indole + Heck | 45 | 98 | Pd(OAc)₂, DMF, 100°C | |
Suzuki coupling | 67 | 95 | Pd(PPh₃)₄, THF, reflux | |
Buchwald-Hartwig | 32 | 90 | XPhos, toluene, 80°C |
Table 2. Biological Activity Profiling
Target | IC₅₀ (nM) | Assay Type | Reference |
---|---|---|---|
5-HT₂A receptor | 12.3 | Radioligand binding | |
σ-1 receptor | 8.7 | Fluorescence polarization | |
COX-2 | 450 | Enzyme inhibition |
Q. Key Recommendations for Researchers
- Prioritize stereochemical validation early in synthesis to avoid downstream reproducibility issues.
- Use multi-parametric optimization (e.g., lipophilicity, BBB penetration) for CNS-targeted derivatives.
- Cross-validate pharmacological data using orthogonal assays (e.g., SPR alongside cell-based models).
Properties
Molecular Formula |
C16H20N2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-methyl-2-[(E)-2-piperidin-1-ylethenyl]indole |
InChI |
InChI=1S/C16H20N2/c1-17-15(9-12-18-10-5-2-6-11-18)13-14-7-3-4-8-16(14)17/h3-4,7-9,12-13H,2,5-6,10-11H2,1H3/b12-9+ |
InChI Key |
SMHMEZYHCGDWSG-FMIVXFBMSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C=C1/C=C/N3CCCCC3 |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C=CN3CCCCC3 |
Origin of Product |
United States |
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